![molecular formula C8H7ClN2O B1287334 (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 1039416-36-8](/img/structure/B1287334.png)
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol
Overview
Description
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a chemical compound with the molecular formula C8H7ClN2O. It is a yellow solid at room temperature and is used in various scientific research applications. The compound is characterized by the presence of a chloro group attached to an imidazo[1,2-a]pyridine ring system, with a methanol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is carried out in the presence of iodine and tert-butyl hydroperoxide (TBHP) in toluene, leading to the formation of the imidazo[1,2-a]pyridine ring system .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation: Formation of (6-Chloroimidazo[1,2-a]pyridin-2-yl)aldehyde or (6-Chloroimidazo[1,2-a]pyridin-2-yl)carboxylic acid.
Reduction: Formation of (6-Hydroxyimidazo[1,2-a]pyridin-2-yl)methanol.
Substitution: Formation of (6-Aminoimidazo[1,2-a]pyridin-2-yl)methanol or (6-Thioimidazo[1,2-a]pyridin-2-yl)methanol.
Scientific Research Applications
Antiviral Properties
One of the most significant applications of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is its potential as an antiviral agent. Research has shown that derivatives of imidazopyridine, including this compound, exhibit potent inhibitory effects against respiratory syncytial virus (RSV). A study highlighted the synthesis of various imidazopyridine derivatives, with one compound exhibiting an IC50 value as low as 3 nM, indicating strong antiviral activity .
Inhibition of Enzymatic Activity
The compound has also been investigated for its ability to inhibit specific enzymes related to disease states. For instance, it has been associated with the inhibition of phosphodiesterase 4 (PDE4), which is implicated in inflammatory diseases. PDE4 inhibitors are known to play a role in managing conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic methodologies have been reported, including Suzuki cross-coupling reactions that allow for the introduction of different substituents on the imidazopyridine ring, enhancing the pharmacological profile of the resulting compounds .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of this compound has provided insights into how modifications can affect its biological activity. By systematically altering functional groups on the imidazopyridine core, researchers have been able to optimize compounds for better efficacy and selectivity against target enzymes or viral infections .
Case Studies and Data Analysis
Mechanism of Action
The mechanism of action of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets. The chloro group and the imidazo[1,2-a]pyridine ring system allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The methanol group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
- (6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid
- (6-Chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine
- (6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid)
Comparison: (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is unique due to the presence of the methanol group at the 2-position, which imparts different chemical reactivity and biological activity compared to its analogs. For example, (6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acid has an acetic acid group instead of a methanol group, leading to different solubility and reactivity properties .
Biological Activity
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article synthesizes current research findings related to the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by both imidazole and pyridine functional groups, with a chlorine atom located at the 6-position of the imidazo[1,2-a]pyridine ring. Its molecular formula is CHClNO, and it has a molecular weight of approximately 182.61 g/mol. This structural configuration enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits antimicrobial activity against various microbial strains. Research suggests that compounds derived from imidazo[1,2-a]pyridine structures can effectively inhibit the growth of bacteria and fungi. The mechanism may involve disruption of microbial cell wall synthesis or interference with essential metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cell lines. Specifically, its interaction with the phosphatidylinositol 3-kinase (PI3K) signaling pathway has been highlighted as a significant mechanism through which it exerts anticancer effects. In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound for cancer therapy .
The mechanism of action for this compound involves binding to specific enzymes or receptors associated with disease pathways. The chloro group enhances the compound's ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies have indicated that this compound can effectively bind to key enzymes involved in cancer progression and microbial resistance .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Notable Activities |
---|---|---|
6-Chloropyridin-3-ol | Pyridine ring with hydroxyl group | Antimicrobial |
Imidazo[1,2-a]pyridine | Basic structure without methanol substitution | Anticancer |
5-Chloroimidazo[1,2-a]pyridine | Chlorine at different position | Antimicrobial and anti-inflammatory |
The presence of both imidazole and pyridine rings along with the methanol group distinguishes this compound from these similar compounds, potentially enhancing its biological activity and making it a valuable candidate for further research in medicinal chemistry.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Anticancer Activity : A study evaluated the compound's effect on human breast cancer cells (MCF-7). Results indicated significant inhibition of cell proliferation at concentrations above 10 µM, with evidence of apoptosis observed via flow cytometry analysis.
- Antimicrobial Efficacy : In another study focusing on bacterial strains such as Staphylococcus aureus and Escherichia coli, this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Mechanistic Insights : Molecular docking studies provided insights into how the compound interacts with PI3Kα inhibitors, suggesting that modifications to its structure could enhance its efficacy against various cancers.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (6-chloroimidazo[1,2-a]pyridin-2-yl)methanol, and how can reaction conditions be optimized?
The synthesis typically involves two stages: (i) condensation of substituted pyridin-2-amine with a halogenated carbonyl compound (e.g., ethyl bromopyruvate), followed by (ii) reduction of the ester intermediate. For example, ethyl-5-methylimidazo[1,2-a]pyridine-2-carboxylate was reduced using LiAlH₄ in methanol, yielding 67% after recrystallization . Key optimizations include temperature control (e.g., reflux at 343 K for condensation), solvent choice (methanol for solubility), and purification via silica gel chromatography. Lower yields (e.g., 35% in derivatives) may arise from steric hindrance or competing side reactions, necessitating iterative solvent screening .
Q. How is the crystal structure of imidazo[1,2-a]pyridine derivatives analyzed, and what intermolecular interactions stabilize their packing?
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL97) is standard for structural elucidation . For (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, the fused ring system is nearly planar (r.m.s. deviation = 0.024 Å), with the methanol group perpendicular (C6–C7–C8–O1 torsion angle = -96.30°). Stabilizing interactions include O1–H1⋯N1 hydrogen bonds (forming R₂²(10) motifs) and π-π stacking between aromatic rings (centroid distances: 3.48–3.72 Å) . These interactions guide crystal engineering for solubility or stability modifications.
Q. What spectroscopic techniques are used to characterize this compound and its derivatives?
- ¹H/¹³C NMR : Probes substituent effects; e.g., hydroxyl protons resonate at δ ~5.0 ppm, while aromatic protons appear at δ 7.0–8.5 ppm .
- IR Spectroscopy : Confirms functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–Cl at ~750 cm⁻¹) .
- HR-ESI-MS : Validates molecular weight (e.g., m/z 323.2 [M+H]⁺ for a triazole derivative) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence regioselective functionalization of imidazo[1,2-a]pyridines?
Substituents direct metalation and cross-coupling. For 6-chloroimidazo[1,2-a]pyrazine, TMPMgCl·LiCl selectively metalates C2 or C8 positions via chelation-stabilized intermediates. Chloro groups enhance electrophilicity at adjacent sites, enabling Pd-catalyzed couplings with aryl zinc reagents . Computational modeling (e.g., DFT) predicts reactive sites by analyzing frontier molecular orbitals and charge distribution .
Q. What strategies improve the bioactivity of imidazo[1,2-a]pyridine derivatives, such as antimicrobial or CNS-targeted agents?
- Schiff Base Formation : Condensation with aryl amines (e.g., p-anisidine) introduces π-conjugated systems, enhancing antimicrobial activity via membrane disruption .
- Heterocyclic Hybridization : Coupling with triazoles or thiadiazoles increases lipophilicity and target affinity. For example, 6-aryl-triazolo[3,4-b]thiadiazoles show MIC values <10 µg/mL against S. aureus .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields (e.g., 75% for imine derivatives) .
Q. How do non-covalent interactions (e.g., π-stacking, hydrogen bonding) impact the physicochemical properties of these compounds?
Hirshfeld surface analysis of 5-(4-methoxyphenyl)-7-phenylimidazo[1,2-a]pyridine-8-carbonitrile reveals that C–H⋯O/N interactions (12–15% contribution) and π-π contacts (8–10%) govern solubility and melting points. Stronger hydrogen bonds (e.g., O–H⋯N) correlate with higher thermal stability (m.p. >413 K) .
Q. Data Contradictions and Resolution
Q. Why do reported yields for similar derivatives vary significantly (e.g., 35% vs. 67%), and how can reproducibility be ensured?
Discrepancies arise from:
- Purification Methods : Recrystallization (67% yield ) vs. column chromatography (35% ).
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) may slow reduction kinetics vs. methyl groups.
- Catalyst Loading : LiAlH₄ vs. NaBH₄ selectivity in ester reduction . Standardizing reaction monitoring (e.g., TLC) and optimizing workup protocols improve reproducibility.
Q. Methodological Recommendations
Q. What computational tools are recommended for predicting reactivity or optimizing synthetic pathways?
Properties
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-6-1-2-8-10-7(5-12)4-11(8)3-6/h1-4,12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOXKWPAFWOANI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599428 | |
Record name | (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039416-36-8 | |
Record name | (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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